molecular formula C11H8Cl3NO3 B14318752 2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione CAS No. 112110-86-8

2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14318752
CAS No.: 112110-86-8
M. Wt: 308.5 g/mol
InChI Key: BQVRTNZBYSGOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trichloropropoxy group attached to an isoindole dione core, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 3,3,3-trichloropropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trichloropropoxy group.

    Substitution: Nucleophilic substitution reactions can replace the trichloropropoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trichloropropoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isoindole dione core may also play a role in binding to proteins and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3,3-Trichloropropoxy)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a trichloropropoxy group with an isoindole dione core sets it apart from other similar compounds, offering unique opportunities for research and industrial use.

Properties

CAS No.

112110-86-8

Molecular Formula

C11H8Cl3NO3

Molecular Weight

308.5 g/mol

IUPAC Name

2-(3,3,3-trichloropropoxy)isoindole-1,3-dione

InChI

InChI=1S/C11H8Cl3NO3/c12-11(13,14)5-6-18-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2

InChI Key

BQVRTNZBYSGOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.